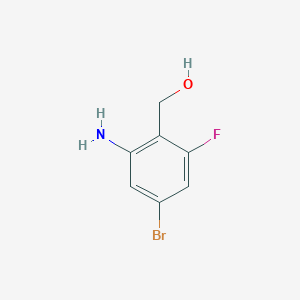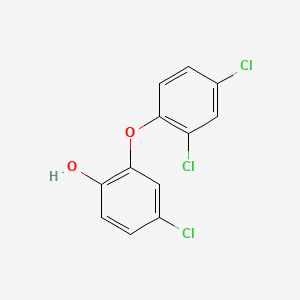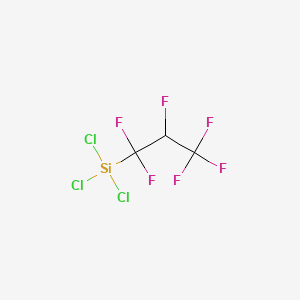
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have applications in medicinal chemistry, particularly in the development of anti-inflammatory or immunosuppressive drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Methylation: Introduction of the methyl group at the 16beta position.
Oxidation: Formation of the 3-oxo group.
Formation of the triene structure: Introduction of double bonds at the 1,4, and 17(20) positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, specific solvents, and controlled reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the oxo group or double bonds.
Substitution: Halogenation or other substitution reactions could modify the fluorine or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroid derivatives.
Study of Reaction Mechanisms: Understanding the reactivity and stability of fluorinated steroids.
Biology
Receptor Binding Studies: Investigating binding affinity to steroid receptors.
Metabolic Pathways: Studying the metabolism and biotransformation of fluorinated steroids.
Medicine
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Immunosuppressive Agents: Possible applications in treating autoimmune diseases.
Industry
Pharmaceutical Manufacturing: Used in the production of steroid-based medications.
Agriculture: Potential use in veterinary medicine or as growth promoters.
作用機序
The mechanism of action for 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid would likely involve binding to specific steroid receptors in the body. This binding can modulate gene expression and protein synthesis, leading to anti-inflammatory or immunosuppressive effects. The fluorine atom may enhance the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Similar in structure and function, used in various inflammatory conditions.
Uniqueness
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is unique due to its specific fluorination and methylation patterns, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other steroids.
特性
CAS番号 |
2412496-00-3 |
|---|---|
分子式 |
C22H27FO4 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetic acid |
InChI |
InChI=1S/C22H27FO4/c1-12-8-17-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(25)11-20(17,2)16(12)10-19(26)27/h6-7,9-10,12,15,17-18,25H,4-5,8,11H2,1-3H3,(H,26,27)/b16-10+/t12-,15-,17-,18-,20+,21-,22-/m0/s1 |
InChIキー |
FYDLRSCAKMBCGV-MFDZNXEESA-N |
異性体SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C/C(=O)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=CC(=O)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)


![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)



![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)




